molecular formula C14H22N2O5S B13834547 6-Aminopenicillanic acid pivaloyloxymethyl ester

6-Aminopenicillanic acid pivaloyloxymethyl ester

Cat. No.: B13834547
M. Wt: 330.40 g/mol
InChI Key: JMTFSKONGWQPEC-UHFFFAOYSA-N
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Description

Pivaloyloxymethyl 6-aminopenicilanate is a chemical compound known for its role as a prodrug. It is derived from 6-aminopenicillanic acid and is often used in pharmaceutical applications due to its ability to enhance the bioavailability of drugs. The compound is characterized by the presence of a pivaloyloxymethyl group, which serves as a protective group in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pivaloyloxymethyl 6-aminopenicilanate typically involves the reaction of 6-aminopenicillanic acid with chloromethyl pivalate. This reaction is carried out under controlled conditions to ensure the formation of the desired ester . The process involves the use of solvents and catalysts to facilitate the reaction and achieve high yields.

Industrial Production Methods: In an industrial setting, the production of Pivaloyloxymethyl 6-aminopenicilanate follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions: Pivaloyloxymethyl 6-aminopenicilanate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The hydrolysis of the ester bond is a common reaction, leading to the release of the active drug .

Common Reagents and Conditions:

Major Products: The primary product of hydrolysis is 6-aminopenicillanic acid, which retains its biological activity. Other reactions may yield various intermediates and by-products depending on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of Pivaloyloxymethyl 6-aminopenicilanate involves its conversion to the active drug upon hydrolysis. The pivaloyloxymethyl group is cleaved, releasing 6-aminopenicillanic acid, which exerts its antibacterial effects by inhibiting cell wall synthesis in bacteria. This inhibition occurs through the binding to penicillin-binding proteins, disrupting the formation of peptidoglycan cross-links essential for bacterial cell wall integrity .

Comparison with Similar Compounds

Uniqueness: Pivaloyloxymethyl 6-aminopenicilanate is unique due to its specific application in enhancing the bioavailability of 6-aminopenicillanic acid derivatives. Its ability to improve drug solubility and stability makes it a valuable compound in pharmaceutical development .

Properties

Molecular Formula

C14H22N2O5S

Molecular Weight

330.40 g/mol

IUPAC Name

2,2-dimethylpropanoyloxymethyl 6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C14H22N2O5S/c1-13(2,3)12(19)21-6-20-11(18)8-14(4,5)22-10-7(15)9(17)16(8)10/h7-8,10H,6,15H2,1-5H3

InChI Key

JMTFSKONGWQPEC-UHFFFAOYSA-N

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)N)C(=O)OCOC(=O)C(C)(C)C)C

Origin of Product

United States

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